molecular formula C17H13N3O3 B2719059 N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 946260-13-5

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No. B2719059
M. Wt: 307.309
InChI Key: HLXRNKHNCBQZBV-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes understanding its chemical properties, such as its acidity or basicity, its reactivity with other substances, and its spectroscopic properties.


Scientific Research Applications

Anticancer and Fluorescence Applications

One significant study discusses the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, closely related to N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, highlighting their potential as anticancer agents and fluorescence agents. These compounds, derived from 3-nitrophthalic anhydride, α-haloketones, and primary amines, showed cytotoxic activity against various cancer cell lines and non-malignant cell lines. Their fluorescent properties were also evaluated, showing interesting data that could be compared to isomeric compounds studied in the past, suggesting their application in bioimaging and cancer therapy (Funk et al., 2015).

Antimicrobial Activity

Another research domain for these compounds includes their antimicrobial properties. A study synthesizing N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides explored their in vitro antibacterial and antifungal activities. These compounds showed activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential use in developing new antimicrobial agents (Desai et al., 2011).

Inhibition of Human Immunodeficiency Virus (HIV)

The investigation into 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors demonstrates the potential of these compounds in antiviral therapy. Some derivatives displayed low nanomolar inhibitory properties against the HIV-1 integrase, comparable to clinically used drugs, suggesting a novel mechanism of action for inhibiting the virus, which could lead to the development of new antiviral drugs (Billamboz et al., 2013).

Antiherpes Activities

Research into the broad-spectrum antiherpes activities of 4-hydroxyquinoline carboxamides revealed their potential as herpesvirus polymerase inhibitors. These compounds demonstrated potent inhibition against human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases without affecting human polymerases, suggesting their application in treating herpesvirus-induced diseases (Oien et al., 2002).

Mycobacterium tuberculosis Inhibition

The synthesis and evaluation of novel derivatives for their antitubercular activity against Mycobacterium tuberculosis indicate the potential of these compounds in treating tuberculosis. Several analogs showed promising antitubercular agents with lower cytotoxicity profiles, contributing to the search for new treatments against this infectious disease (Marvadi et al., 2020).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas for further research. It could include developing more efficient synthesis methods, studying new reactions, or exploring new applications for the compound.


I hope this general guide is helpful. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or databases, or working with a chemist or a chemical analyst. Please note that handling chemicals should always be done in a safe manner, following appropriate safety protocols, and under the supervision of trained professionals.


properties

IUPAC Name

N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRNKHNCBQZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

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